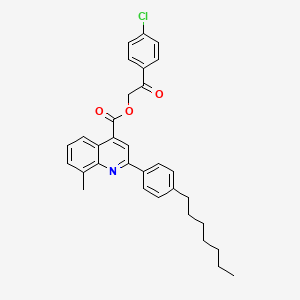2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
CAS No.: 355433-26-0
Cat. No.: VC16148699
Molecular Formula: C32H32ClNO3
Molecular Weight: 514.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 355433-26-0 |
|---|---|
| Molecular Formula | C32H32ClNO3 |
| Molecular Weight | 514.1 g/mol |
| IUPAC Name | [2-(4-chlorophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C32H32ClNO3/c1-3-4-5-6-7-10-23-12-14-24(15-13-23)29-20-28(27-11-8-9-22(2)31(27)34-29)32(36)37-21-30(35)25-16-18-26(33)19-17-25/h8-9,11-20H,3-7,10,21H2,1-2H3 |
| Standard InChI Key | QSGXHIJGFXDNOP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)C |
Introduction
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound features a chlorophenyl group and a heptylphenyl moiety, which may contribute to its unique properties and potential applications in pharmaceuticals.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the reaction progress and confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
Research into similar quinoline derivatives has shown promising results in areas such as anti-cancer activity and anti-inflammatory properties, suggesting potential therapeutic uses for this compound. The mechanism of action for compounds like 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate often involves interaction with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate | Contains a methyl group instead of a heptyl group; potential differences in lipophilicity. | |
| 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline | Substituted bromine atom; may exhibit different reactivity compared to chlorine. | |
| 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid | Ethyl substitution; may affect solubility and biological activity. |
These compounds highlight the diversity within the quinoline derivative class while underscoring the unique structural elements of the target compound, such as the combination of chlorinated and heptylated phenolic groups that may confer distinct properties.
Research Findings and Future Directions
Further research is necessary to elucidate the specific biological activities associated with 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate. Interaction studies involving this compound could focus on assessing its viability for therapeutic use, particularly in areas where quinoline derivatives have shown promise. The potential applications of this compound could span various scientific fields, pending detailed investigation of its properties and biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume